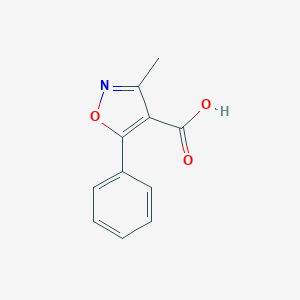

3-Methyl-5-phenylisoxazole-4-carboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-9(11(13)14)10(15-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNQCTGGLIXRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380146 | |

| Record name | 3-methyl-5-phenylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17153-21-8 | |

| Record name | 3-Methyl-5-phenylisoxazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17153-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-5-phenylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-phenylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-5-phenylisoxazole-4-carboxylic acid

CAS Number: 17153-21-8

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-phenylisoxazole-4-carboxylic acid (CAS No. 17153-21-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available physicochemical data and outlines general synthetic and analytical methodologies relevant to its class of compounds. Due to the limited publicly available data specifically for this isomer, this guide also references its closely related isomer, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, to provide broader context on the potential properties and applications of this chemical scaffold, with clear distinctions made between the two. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of isoxazole derivatives.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their versatile chemical nature and diverse biological activities have led to their incorporation into numerous pharmacologically active agents. This guide focuses specifically on this compound, an isomer within this important chemical family. While detailed research on this particular compound is sparse, its structural motifs suggest potential applications as a synthetic intermediate and a candidate for biological screening.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 17153-21-8 | N/A |

| Molecular Formula | C₁₁H₉NO₃ | N/A |

| Molecular Weight | 203.19 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 189°C | N/A |

| Boiling Point | 362.1°C at 760 mmHg | N/A |

| InChI Key | GLNQCTGGLIXRRJ-UHFFFAOYSA-N | N/A |

| SMILES | CC1=NOC(=C1C(=O)O)C2=CC=CC=C2 | N/A |

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or the reaction of a hydroxylamine with a β-ketoester or a related 1,3-dicarbonyl compound. A plausible, though not experimentally verified, workflow for the synthesis and purification of this compound is depicted below.

Caption: A generalized workflow for the synthesis, purification, and analysis of isoxazole carboxylic acids.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively reported in current literature. However, the broader class of isoxazole derivatives has been shown to exhibit a wide range of pharmacological effects, including but not limited to:

-

Anti-inflammatory activity: The related compound Leflunomide, which features a 5-methylisoxazole-4-carboxamide core, is an immunomodulatory drug.

-

Antimicrobial properties: Various isoxazole-containing compounds have been investigated for their antibacterial and antifungal activities.

-

Enzyme inhibition: For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase.[1]

Given these precedents, this compound represents a scaffold of interest for screening in various biological assays to explore its potential therapeutic applications.

Hypothetical Drug Discovery and Development Pathway

Should initial screenings indicate promising biological activity, a typical drug discovery and development pathway would be initiated. The following diagram illustrates a simplified, logical flow for this process.

Caption: A simplified representation of a drug discovery and development pipeline.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical entity with potential for further investigation in the realms of synthetic and medicinal chemistry. While specific experimental data for this isomer remains limited, the broader importance of the isoxazole scaffold suggests that it could serve as a valuable building block for the development of novel compounds with diverse applications. Further research is warranted to fully elucidate its synthetic routes, physicochemical properties, and biological activities. This guide serves as a starting point for researchers interested in exploring the potential of this and related compounds.

References

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-5-phenylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-phenylisoxazole-4-carboxylic acid, with the CAS Number 17153-21-8, is a heterocyclic organic compound. It belongs to the isoxazole class of molecules, which are known to exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectroscopic data for this specific isomer. It is important to distinguish this compound from its more commonly referenced isomer, 5-methyl-3-phenylisoxazole-4-carboxylic acid (CAS 1136-45-4), as their properties and biological activities may differ significantly. This document focuses exclusively on the 3-methyl-5-phenyl isomer.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₃ | [1][2] |

| Molecular Weight | 203.19 g/mol | [2] |

| CAS Number | 17153-21-8 | [1][2] |

| IUPAC Name | 3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid | [1][3] |

| Melting Point | 189 °C | [1] |

| Boiling Point | 362.1 °C at 760 mmHg | [1] |

| Solubility | Very slightly soluble (0.55 g/L at 25 °C) (Predicted) | [4] |

| pKa | 2.17 ± 0.32 (Predicted) | [4] |

| Appearance | Solid | [1] |

| InChI Key | GLNQCTGGLIXRRJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=NOC(=C1C(=O)O)C2=CC=CC=C2 | [4] |

Synthesis and Reactivity

Representative Synthesis Protocol

This protocol is a representative example based on established isoxazole synthesis methodologies and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate (1.5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl 3-methyl-5-phenylisoxazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (2-3 equivalents), to the solution.

-

Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

-

Acidification: After cooling the reaction mixture, acidify it to a pH of approximately 2 using a dilute solution of hydrochloric acid. This will precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity

The carboxylic acid moiety of this compound is a key site of reactivity. For instance, it can be converted to the corresponding acyl chloride, a versatile intermediate for the synthesis of amides and esters. A patented method describes the reaction of 3-phenyl-5-methylisoxazole-4-carboxylic acid with bis(trichloromethyl)carbonate in the presence of a catalyst like N,N-dimethylformamide in a solvent such as chlorobenzene, heated to reflux to yield the acyl chloride.[5]

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.0 ppm.

-

Phenyl Protons (-C₆H₅): A multiplet corresponding to the five protons of the phenyl group would appear in the aromatic region, approximately between 7.4 and 7.8 ppm.

-

Methyl Protons (-CH₃): A sharp singlet for the three protons of the methyl group is anticipated further upfield, likely in the range of 2.3 to 2.7 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm.

-

Isoxazole Ring Carbons: The carbons of the isoxazole ring would appear in the region of approximately 110-170 ppm. The carbon bearing the phenyl group (C5) and the carbon bearing the methyl group (C3) will be in the lower field part of this range, while the C4 carbon will be more upfield.

-

Phenyl Ring Carbons: The carbons of the phenyl ring are expected to show signals between 125 and 135 ppm, with the ipso-carbon (the one attached to the isoxazole ring) appearing in this range as well.

-

Methyl Carbon (-CH₃): The methyl carbon signal is expected to be the most upfield, typically in the range of 10-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear in the region of 1680-1720 cm⁻¹, corresponding to the carbonyl group.[6]

-

C=N Stretch (Isoxazole Ring): A medium intensity band is expected around 1600-1650 cm⁻¹.

-

C=C Stretch (Aromatic Ring): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A medium intensity band should be present in the 1210-1320 cm⁻¹ range.[6]

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 203. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).[6] The isoxazole ring may also undergo characteristic fragmentation.

Visualizations

General Synthesis and Characterization Workflow

Since no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a general experimental workflow for its synthesis and characterization.

References

- 1. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 2. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Methyl-5-phenylisoxazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 3-Methyl-5-phenylisoxazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Identity

This compound is a heterocyclic compound featuring a central isoxazole ring substituted with methyl, phenyl, and carboxylic acid groups at positions 3, 5, and 4, respectively. The accurate identification of this molecule is critical, particularly to distinguish it from its structural isomer, 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 17153-21-8 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| IUPAC Name | 3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid | [1] |

| InChI | 1S/C11H9NO3/c1-7-9(11(13)14)10(15-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | [1] |

| InChIKey | GLNQCTGGLIXRRJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O |

Physicochemical Properties

The key physical properties of the compound are summarized below. This data is essential for handling, storage, and experimental design.

Table 2: Physicochemical Data

| Property | Value | Unit | Source |

| Molecular Weight | 203.19 | g/mol | [1] |

| Physical Form | Solid | - | [1] |

| Melting Point | 189 | °C | [1] |

| Boiling Point | 362.1 | °C (at 760 mmHg) | [1] |

| Purity | 98% (typical) | % | [1] |

| Storage | Room Temperature | - | [1] |

Experimental Protocols: Representative Synthesis

Protocol: Synthesis of Isoxazole-4-carboxylic Acids via Ester Hydrolysis

This protocol is a generalized procedure based on common organic chemistry practices for the synthesis of similar isoxazole structures.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the corresponding ethyl ester of the isoxazole (e.g., ethyl 3-methyl-5-phenylisoxazole-4-carboxylate).

-

Add a suitable solvent system, such as a mixture of tetrahydrofuran (THF), methanol, and water.

-

-

Hydrolysis:

-

Prepare an aqueous solution of a strong base, such as sodium hydroxide (NaOH), typically 2-3 molar equivalents.

-

Add the NaOH solution dropwise to the stirred solution of the ester at room temperature.

-

Allow the reaction mixture to stir at room temperature for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Acidification and Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Cool the mixture in an ice bath and carefully acidify to a pH of ~2 by the dropwise addition of 1N hydrochloric acid (HCl). The product should precipitate as a solid.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x volume).

-

Combine the organic extracts.

-

-

Work-up and Isolation:

-

Wash the combined organic layers with brine (1 x volume).

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter the mixture to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid product.

-

-

Purification:

-

The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield the pure this compound.

-

Analytical Characterization: Expected Spectral Data

Detailed experimental spectra for this compound are not publicly available. However, based on its molecular structure, the expected characteristics for key analytical techniques can be predicted.

Table 3: Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10-12 | Singlet (broad) | 1H |

| Phenyl (-C₆H₅) | 7.4 - 8.0 | Multiplet | 5H |

| Methyl (-CH₃) | 2.3 - 2.8 | Singlet | 3H |

Table 4: Expected ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Isoxazole (C3, C5) | 155 - 170 |

| Phenyl (Aromatic) | 125 - 135 |

| Isoxazole (C4) | 100 - 115 |

| Methyl (-CH₃) | 10 - 15 |

Table 5: Expected Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |

| C=N Stretch (Isoxazole) | 1600 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (203.19). A common fragmentation pattern for carboxylic acids is the loss of the hydroxyl group (-OH, mass 17) and the carboxyl group (-COOH, mass 45)[2].

Logical Workflow and Visualization

As no specific biological signaling pathways involving this compound have been documented in the available literature, the following diagram illustrates a general workflow for the synthesis and subsequent characterization of this class of compounds.

Caption: Synthesis and characterization workflow.

References

3-Methyl-5-phenylisoxazole-4-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid

This technical guide provides a comprehensive overview of a plausible synthesis pathway for this compound, a molecule of interest for researchers, scientists, and professionals in drug development. The information is compiled from established methodologies for the synthesis of structurally related isoxazole derivatives.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves the construction of the isoxazole ring from acyclic precursors, followed by hydrolysis of an ester to yield the final carboxylic acid. The pathway outlined below is adapted from well-documented procedures for similar 3,5-disubstituted-4-isoxazolecarboxylic acids.

The proposed pathway begins with the formation of an ethyl β-anilinocrotonate intermediate from aniline and ethyl acetoacetate. This intermediate is then reacted with a suitable acetyl derivative in the presence of a cyclizing agent to form the ethyl ester of the target molecule. Finally, saponification of the ester yields this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl β-anilinocrotonate

This initial step involves the formation of an enamine from aniline and ethyl acetoacetate.

Methodology:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of aniline and ethyl acetoacetate in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ethyl β-anilinocrotonate can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

This key step involves the cyclization reaction to form the isoxazole ring.

Methodology:

-

Dissolve the crude ethyl β-anilinocrotonate from the previous step in a suitable solvent like chloroform in a three-necked flask fitted with a dropping funnel and a gas inlet.

-

Cool the flask in an ice bath and maintain an inert atmosphere (e.g., nitrogen).

-

While stirring, slowly add a solution of an acetylating agent, such as acetyl chloride or acetic anhydride, and a suitable base (e.g., triethylamine) dissolved in the same solvent from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

The reaction mixture is then washed sequentially with water, dilute hydrochloric acid, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Methodology:

-

Dissolve the purified ethyl 3-methyl-5-phenylisoxazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by thin-layer chromatography).

-

After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses. Actual results may vary depending on the specific experimental conditions.

| Step | Reactants | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Typical Yield |

| 1 | Aniline, Ethyl acetoacetate | Toluene | p-Toluenesulfonic acid | 2-4 hours | Reflux | >90% |

| 2 | Ethyl β-anilinocrotonate, Acetyl chloride, Triethylamine | Chloroform | - | 12-16 hours | 0°C to Room Temp | 60-70% |

| 3 | Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate, Sodium hydroxide (aq) | Ethanol | - | 4-6 hours | Reflux | >85% |

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Spectroscopic and Synthetic Profile of 3-Methyl-5-phenylisoxazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic methodology for 3-Methyl-5-phenylisoxazole-4-carboxylic acid. This compound belongs to the isoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-tumor, antiviral, and antifungal properties.[1][2] The information herein is structured to serve as a valuable resource for the characterization and synthesis of this and related isoxazole derivatives.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~13.5 (very broad) | s | COOH |

| ~7.70 - 7.85 | m | Phenyl-H (ortho) |

| ~7.45 - 7.60 | m | Phenyl-H (meta, para) |

| ~2.75 | s | CH₃ |

Note: The chemical shifts are estimated based on the analysis of similar structures and general principles of NMR spectroscopy. The acidic proton of the carboxylic acid is expected to be highly deshielded and may be exchangeable with D₂O.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~171.0 | C=O (Carboxylic Acid) |

| ~167.5 | C5-Isoxazole |

| ~161.0 | C3-Isoxazole |

| ~131.0 | Phenyl C (para) |

| ~129.5 | Phenyl C (ortho) |

| ~128.0 | Phenyl C (meta) |

| ~127.0 | Phenyl C (ipso) |

| ~110.0 | C4-Isoxazole |

| ~12.5 | CH₃ |

Note: The assignments are based on established chemical shift ranges for isoxazole and phenyl carbons.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound in the solid phase (4000–400 cm⁻¹) reveals characteristic vibrational frequencies that confirm its molecular structure.[1]

Table 3: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 2500 | Broad | O-H stretching of carboxylic acid dimer |

| ~1700 | Strong | C=O stretching of carboxylic acid |

| ~1610 | Medium | C=N stretching of isoxazole ring |

| ~1580, 1490 | Medium | C=C stretching of phenyl ring |

| ~1440 | Medium | O-H bending of carboxylic acid |

| ~1250 | Strong | C-O stretching of carboxylic acid |

| ~940 | Broad | O-H out-of-plane bending of carboxylic acid dimer |

Data is based on the experimental findings reported by Sert et al. (2015).[1]

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 203 | [M]⁺, Molecular ion |

| 186 | [M-OH]⁺ |

| 158 | [M-COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol .

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the hydrolysis of the corresponding ethyl ester, which can be synthesized via a [3+2] cycloaddition reaction.

Materials:

-

Ethyl benzoylacetate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Synthesis of Ethyl 3-Methyl-5-phenylisoxazole-4-carboxylate:

-

To a solution of ethyl benzoylacetate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Purify the crude product by column chromatography on silica gel.

-

-

Hydrolysis to this compound:

-

Dissolve the purified ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (10-20%).

-

Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2 with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.

-

The final product can be recrystallized from a suitable solvent like ethanol to obtain a pure crystalline solid.[2]

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The FT-IR spectrum is recorded using a spectrometer with samples prepared as KBr pellets. The scanning range is typically 4000-400 cm⁻¹.[1]

-

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Experimental Workflow

References

An In-depth Technical Guide to 3-Methyl-5-phenylisoxazole-4-carboxylic Acid and its Isomer

This technical guide provides a comprehensive overview of 3-Methyl-5-phenylisoxazole-4-carboxylic acid, including its IUPAC name, synonyms, and physicochemical properties. The guide also details the experimental protocols for its synthesis and discusses its biological activities. Furthermore, a comparative analysis with its structural isomer, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, is presented.

This compound

IUPAC Name and Synonyms

The standardized IUPAC name for this compound is 3-methyl-5-phenyl-4-isoxazolecarboxylic acid . It is also referred to by its systematic name, this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 17153-21-8 | |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Melting Point | 189 °C | |

| Boiling Point | 362.1 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity | 98% |

Experimental Protocol: Synthesis

A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters, which can be hydrolyzed to the corresponding carboxylic acids, involves the reaction of a primary nitro compound with an enamino ester[2].

Biological Activity

The biological activities of this compound are not extensively detailed in the provided search results. However, isoxazole derivatives, in general, are known to exhibit a wide range of pharmacological activities.

Isomer: 5-Methyl-3-phenylisoxazole-4-carboxylic acid

A well-studied isomer of the primary topic is 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

IUPAC Name and Synonyms

The IUPAC name is 5-methyl-3-phenylisoxazole-4-carboxylic acid [3][4]. This compound is also known by several synonyms, including:

-

4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl-[4]

-

3-Phenyl-5-methylisoxazole-4-carboxylic acid[4]

-

4-Carboxy-5-methyl-3-phenylisoxazole[4]

Physicochemical Properties

The physicochemical properties of 5-Methyl-3-phenylisoxazole-4-carboxylic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 1136-45-4 | [3] |

| Molecular Formula | C₁₁H₉NO₃ | [3] |

| Molecular Weight | 203.19 g/mol | [3] |

| Melting Point | 192-194 °C | [3] |

| Appearance | Solid | |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/n | [5] |

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid has been reported. The synthesis is a multi-step process that can be summarized as follows:

-

Formation of Ethyl 2-cyano-3-ethoxybut-2-enoate: This intermediate is prepared by reacting triethyl orthoacetate with ethyl cyanoacetate in the presence of a catalytic amount of DMAP at 110 °C, with the simultaneous removal of ethanol[6].

-

Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate: The intermediate from the previous step is dissolved in ethanol and added to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol. The reaction mixture is stirred for 24 hours at room temperature[6].

-

Hydrolysis to 5-amino-3-methyl-4-isoxazolecarboxylic acid: The solid ethyl ester is dissolved in a 10% sodium hydroxide solution and heated to 70 °C. After cooling, hydrochloric acid is added to adjust the pH to 4, leading to the precipitation of the final product[6].

Spectral Data

Experimental and theoretical vibrational frequencies of 5-Methyl-3-phenylisoxazole-4-carboxylic acid have been investigated using FT-IR and Laser-Raman spectroscopy. The theoretical vibrational frequencies were calculated using density functional theory (DFT) methods[7]. Mass spectrometry data for this compound is also available[8][9][10]. The characteristic IR absorption bands for carboxylic acids include a very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch between 1760 and 1690 cm⁻¹[11][12].

Biological Activity and Signaling Pathways

5-Methyl-3-phenylisoxazole-4-carboxylic acid is reported to have antifungal, plant-growth regulating, and antibacterial activities. Furthermore, isoxazole derivatives have shown a broad range of biological activities including anti-tumor, antiviral, hypoglycemic, and anti-HIV properties[5].

While a specific signaling pathway for 5-Methyl-3-phenylisoxazole-4-carboxylic acid is not detailed in the provided results, a related isoxazole chalcone derivative has been shown to enhance melanogenesis via the Akt/GSK3β/β-catenin signaling pathway [13]. This suggests that isoxazole-containing compounds can modulate cellular signaling cascades. Isoxazole derivatives are also known to act as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways[14].

Visualizations

Synthesis Workflow of 5-Amino-3-methyl-4-isoxazolecarboxylic acid

Caption: Synthesis workflow for 5-amino-3-methyl-4-isoxazolecarboxylic acid.

General Synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride

Caption: Synthesis of 3-phenyl-5-methylisoxazole-4-formyl chloride.

Generalized Akt/GSK3β/β-catenin Signaling Pathway

Caption: Generalized Akt/GSK3β/β-catenin signaling pathway potentially modulated by isoxazole derivatives.

References

- 1. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 5-Methyl-3-phenylisoxazole-4-carboxylic acid 99 1136-45-4 [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) MS [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. mdpi.com [mdpi.com]

- 14. ijcrt.org [ijcrt.org]

The Isoxazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of isoxazole compounds, detailing the evolution of their synthesis from classical methods to modern catalytic strategies. Key experimental protocols are provided, and quantitative data on synthetic yields and biological activities are summarized for comparative analysis. Through logical diagrams and structured data, this document serves as a comprehensive resource for researchers engaged in the design and development of novel isoxazole-based therapeutics.

The Genesis of a Privileged Scaffold: Discovery and Early History

The journey of isoxazole chemistry began in the early 20th century with the pioneering work of German chemist Ludwig Claisen. In 1903, he reported the first synthesis of the parent isoxazole ring.[1] This seminal discovery was achieved through the oximation of propargylaldehyde acetal, laying the fundamental groundwork for the entire field of isoxazole chemistry.[1] While the original publication in "Berichte der deutschen chemischen Gesellschaft" is in German, the reaction involves the treatment of propargylaldehyde diethyl acetal with hydroxylamine, leading to the formation of the isoxazole ring.

Following Claisen's initial breakthrough, the exploration of isoxazole derivatives and their properties gradually expanded. Early research focused on understanding the fundamental reactivity of the isoxazole ring and the synthesis of simple substituted analogs. However, the true potential of isoxazoles in drug discovery and materials science would not be fully realized until the development of more sophisticated and versatile synthetic methodologies in the mid-20th century and beyond.

Evolution of Synthetic Methodologies

The synthesis of the isoxazole core has evolved significantly since Claisen's initial report. Modern methods offer greater control over substitution patterns, regioselectivity, and yield, enabling the creation of complex molecular architectures for drug discovery.

The Classical Approach: Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine

One of the most fundamental and widely used methods for synthesizing isoxazoles involves the condensation of 1,3-dicarbonyl compounds with hydroxylamine. This versatile reaction allows for the formation of a wide range of substituted isoxazoles. The regioselectivity of the reaction, determining which carbonyl group of the diketone reacts with the nitrogen of hydroxylamine, can be influenced by the steric and electronic nature of the substituents on the dicarbonyl compound.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from 1,3-Diketones

-

Materials: 1,3-diketone (1.0 eq), hydroxylamine hydrochloride (1.1 eq), base (e.g., sodium acetate, pyridine, or sodium hydroxide), solvent (e.g., ethanol, acetic acid).

-

Procedure:

-

Dissolve the 1,3-diketone in the chosen solvent.

-

Add the base, followed by the hydroxylamine hydrochloride.

-

The reaction mixture is typically heated under reflux for several hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction or crystallization.

-

Purification is achieved by recrystallization or column chromatography.

-

The Advent of Cycloaddition: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

A paradigm shift in isoxazole synthesis came with the application of 1,3-dipolar cycloaddition reactions. This powerful method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring in a single step. This [3+2] cycloaddition is highly efficient and offers excellent control over the substitution pattern of the resulting isoxazole. Nitrile oxides are typically generated in situ from aldoximes or nitroalkanes to avoid their dimerization.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

-

Materials: Aldoxime (1.0 eq), chlorinating agent (e.g., N-chlorosuccinimide), base (e.g., triethylamine), alkyne (1.0-1.2 eq), solvent (e.g., chloroform, dichloromethane).

-

Procedure:

-

Dissolve the aldoxime in the solvent.

-

Add the chlorinating agent to form the corresponding hydroximoyl chloride.

-

Add the base in a dropwise manner to generate the nitrile oxide in situ.

-

To this solution, add the alkyne.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction is worked up by washing with water and brine, followed by drying and evaporation of the solvent.

-

The crude product is purified by column chromatography.

-

Modern Innovations: Catalytic and Greener Approaches

Recent advancements in isoxazole synthesis have focused on the development of catalytic and more environmentally friendly methods. Copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides with terminal acetylenes have become a popular and highly regioselective method for preparing 3,5-disubstituted isoxazoles.[1] Furthermore, the use of ultrasound irradiation and greener solvents like water has been explored to improve reaction efficiency and reduce the environmental impact of isoxazole synthesis.

Quantitative Data Summary

The following tables summarize quantitative data on the synthesis and biological activity of isoxazole compounds, providing a basis for comparison across different methodologies and derivatives.

Table 1: Comparison of Synthetic Yields for Isoxazole Synthesis

| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |

| Claisen Synthesis (1903) | Propargylaldehyde acetal, Hydroxylamine | Isoxazole | N/A | Claisen, 1903 |

| 1,3-Diketone Condensation | Acetylacetone, Hydroxylamine HCl | 3,5-Dimethylisoxazole | ~85% | Varies |

| 1,3-Dipolar Cycloaddition (in situ Nitrile Oxide) | Benzaldehyde oxime, Phenylacetylene | 3,5-Diphenylisoxazole | 70-90% | Varies |

| Copper(I)-Catalyzed Cycloaddition | Phenylacetylene, in situ generated benzonitrile oxide | 3,5-Diphenylisoxazole | >90% | Hansen et al., 2005[1] |

| Ultrasound-Assisted Synthesis | Aldehydes, Hydroxylamine HCl, β-ketoesters | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | 64-96% | Ren et al., 2021 |

Table 2: Biological Activity of Selected Isoxazole Derivatives

| Compound Class | Biological Activity | Target/Assay | IC50 / MIC Value | Reference |

| Phenyl-isoxazole-carboxamides | Anticancer | HeLa, MCF-7, Hep3B cell lines | 0.91 - 8.02 µM | Hawash et al., 2025[2] |

| Isoxazole-sulfonamides | Anti-inflammatory | COX-2 Inhibition | 0.95 µM | Perrone et al., 2016[1] |

| Isoxazole Derivatives | Antimicrobial | C. albicans, B. subtilis, E. coli | 6 - 80 µg/mL (MIC) | (ResearchGate)[3] |

| Isoxazole-based compounds | Antiviral (Zika Virus) | ZIKV MR766 strain | 1.35 µM (EC50) | (NIH)[4] |

| Chalcone-derived isoxazoles | Antibacterial | S. aureus, E. coli | 1 µg/mL (MIC) | (NIH)[5] |

| Dihydropyrazole-isoxazoles | Antifungal | C. albicans | 2 µg/mL (MIC) | (NIH)[5] |

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in isoxazole synthesis and their logical relationships.

Caption: A timeline illustrating the major milestones in the development of isoxazole synthesis.

Caption: A comparative workflow of the two primary classical methods for isoxazole synthesis.

Conclusion and Future Outlook

From its humble beginnings in Ludwig Claisen's laboratory, the isoxazole scaffold has risen to prominence as a privileged structure in medicinal chemistry. The continuous evolution of synthetic methodologies has provided chemists with a powerful toolkit to design and create novel isoxazole-containing molecules with diverse biological activities. The transition from classical condensation reactions to highly efficient and selective catalytic cycloadditions has been instrumental in this progress.

The quantitative data clearly demonstrates the broad therapeutic potential of isoxazole derivatives, with compounds exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities. As our understanding of disease biology deepens, the isoxazole core will undoubtedly continue to serve as a valuable template for the development of next-generation therapeutics. Future research will likely focus on the development of even more sustainable and atom-economical synthetic methods, as well as the exploration of novel biological targets for isoxazole-based drugs. The rich history and ongoing innovation in isoxazole chemistry ensure its continued relevance and impact in the fields of chemical synthesis and drug discovery.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Methyl-5-phenylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Methyl-5-phenylisoxazole-4-carboxylic acid (CAS No: 17153-21-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles available data on its fundamental physical constants, spectral characteristics, and predicted acidity. Detailed experimental protocols for the determination of key physical properties are also provided to aid in further research and characterization of this and similar molecules. Furthermore, a generalized signaling pathway illustrating the potential anticancer mechanism of action for isoxazole derivatives is presented to contextualize the compound's relevance in drug development.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound, a member of this class, possesses a unique structural motif that makes it a valuable scaffold for the development of novel therapeutic agents. A thorough understanding of its physical and chemical properties is paramount for its synthesis, formulation, and evaluation in biological systems. This guide aims to consolidate the available data and provide standardized methodologies for its characterization.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data for the specific compound is available, certain properties like solubility and pKa have been inferred from its isomer, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [3] |

| Molecular Weight | 203.19 g/mol | |

| Melting Point | 189 °C | [3] |

| Boiling Point | 362.1 °C at 760 mmHg | [3] |

| Appearance | White to off-white solid | [4] |

| Predicted pKa | ~2.11 ± 0.32 (for isomer) | [4] |

| Solubility (for isomer) | Slightly soluble in DMSO, Very slightly soluble in Methanol | [4] |

Spectral Data and Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While a comprehensive experimental dataset for the title compound is not fully available in the public domain, data from its isomer and general knowledge of the functional groups present allow for a predictive analysis. A study dedicated to the FT-IR and Laser-Raman spectra of this compound has been published, indicating that detailed vibrational analysis is available in the scientific literature.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

-

O-H Stretch (Carboxylic Acid): A broad band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.[7]

-

C=N Stretch (Isoxazole Ring): A medium to strong band is likely to appear in the 1650-1550 cm⁻¹ region.

-

C=C Stretch (Aromatic Ring): Several bands of varying intensity are expected in the 1600-1450 cm⁻¹ range.

-

C-O Stretch (Carboxylic Acid and Isoxazole Ring): These stretches will likely appear in the fingerprint region, between 1300-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, phenyl, and carboxylic acid protons. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl protons would be a singlet in the upfield region (δ 2.0-3.0 ppm), and the carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O. For the closely related isomer, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, a ¹H NMR spectrum is available.[8]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals would include the carbonyl carbon of the carboxylic acid (δ > 170 ppm), the carbons of the isoxazole ring, and the carbons of the phenyl group. The methyl carbon would appear at a high field (δ ~10-20 ppm). A ¹³C NMR spectrum for the isomer, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, is also available for comparison.[9]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 203. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments from the isoxazole and phenyl rings.[10][11] A mass spectrum for the isomer, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, is available and can provide insights into the expected fragmentation.[12]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the solid melts is recorded as the melting point.

Determination of Solubility

The solubility in various organic solvents can be determined by the equilibrium saturation method. A known excess of the solid compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water-cosolvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.

Potential Biological Activity and Signaling Pathway

While specific biological targets for this compound have not been extensively reported, the isoxazole scaffold is a well-established pharmacophore in drug discovery, particularly in oncology. Isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, and inhibition of key enzymes like aromatase and topoisomerase.[1][13]

Below is a generalized diagram illustrating a potential signaling pathway for the anticancer activity of isoxazole derivatives, focusing on the induction of apoptosis.

Caption: Generalized apoptotic pathway induced by isoxazole derivatives.

Conclusion

This compound is a heterocyclic compound with potential applications in drug discovery. This guide has summarized its known physical properties and provided standardized protocols for their experimental determination. While some data, particularly regarding solubility, pKa, and detailed spectral analysis, require further experimental verification, the information presented serves as a valuable resource for researchers. The exploration of its biological activities, potentially through pathways common to other isoxazole derivatives, warrants further investigation to unlock its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 17153-21-8 [sigmaaldrich.com]

- 4. 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 1136-45-4 [amp.chemicalbook.com]

- 5. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. spectrabase.com [spectrabase.com]

- 13. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 3-Methyl-5-phenylisoxazole-4-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Methyl-5-phenylisoxazole-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound with potential applications in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for process development, formulation, and purification. This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, detailed experimental protocols for its quantitative determination, and a framework for data presentation. While a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, this guide equips researchers with the necessary theoretical background and practical methodologies to generate this crucial information.

Introduction to this compound

This compound is an organic compound characterized by a central isoxazole ring substituted with methyl, phenyl, and carboxylic acid functional groups.

Chemical Structure:

-

IUPAC Name: this compound[1]

-

CAS Number: 17153-21-8[1]

-

Molecular Formula: C₁₁H₉NO₃[1]

-

Molecular Weight: 203.19 g/mol

-

Physical Form: Solid[1]

-

Melting Point: 189°C[1]

-

Boiling Point: 362.1°C at 760 mmHg[1]

The presence of both a polar carboxylic acid group and non-polar phenyl and methyl groups suggests a nuanced solubility profile that will be highly dependent on the choice of solvent.

Theoretical Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like". The molecule's distinct functional groups will dictate its interaction with different solvents.

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents such as alcohols (e.g., methanol, ethanol) and other solvents capable of hydrogen bonding.

-

Phenyl Group (-C₆H₅): This large, non-polar aromatic ring contributes to the molecule's hydrophobicity. It will favor interactions with non-polar or moderately polar aprotic solvents through van der Waals forces and π-π stacking interactions.

-

Isoxazole Ring: The isoxazole ring itself is a polar heterocyclic system due to the presence of nitrogen and oxygen atoms.[2] This polarity contributes to its solubility in polar solvents.[2]

Expected Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and polar protic solvents like short-chain alcohols (methanol, ethanol), where a balance of polar and non-polar interactions can be accommodated.

-

Moderate Solubility: Likely in solvents of intermediate polarity such as dichloromethane.

-

Low Solubility: Expected in highly non-polar solvents like hexane and toluene, where the polar carboxylic acid and isoxazole moieties would be poorly solvated.

The diagram below illustrates the key molecular features of the solute and solvent properties that influence the dissolution process.

References

Potential Biological Activities of Isoxazole Derivatives: A Technical Guide

Executive Summary: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique chemical properties, including an electron-rich aromatic system and a susceptible N-O bond for potential ring-cleavage, make it a versatile building block for designing novel therapeutic agents.[3][4][5] Derivatives of isoxazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[5][6][7] This technical guide provides an in-depth overview of these activities, focusing on mechanisms of action, structure-activity relationships (SAR), quantitative data from key studies, and detailed experimental protocols for their evaluation. The guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to the Isoxazole Scaffold

Isoxazole is an azole heterocycle with an oxygen atom adjacent to the nitrogen.[2] This arrangement confers distinct physicochemical properties that are advantageous for drug design, including the ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[8] The isoxazole nucleus is found in several FDA-approved drugs, such as the anti-inflammatory drug Valdecoxib, the antirheumatic agent Leflunomide, and various antibiotics like Sulfamethoxazole and Cloxacillin, highlighting its therapeutic relevance.[2][6][9] The synthetic accessibility of the isoxazole ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to enhance potency and reduce toxicity.[1][6]

Anticancer Activities

Isoxazole derivatives have emerged as a significant class of compounds in oncology research, exhibiting potent activity against various cancer types through diverse mechanisms of action.[10][11][12]

Mechanisms of Action

The anticancer effects of isoxazole derivatives are multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and migration.[13]

-

Kinase Inhibition: Many isoxazole compounds act as small molecule inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11] Targets include Epidermal Growth Factor Receptor (EGFR-TK), c-Jun N-terminal kinase (JNK), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[14][15] Inhibition of these kinases can block downstream signaling, leading to cell cycle arrest and apoptosis.[15][16]

-

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for stabilizing numerous oncoproteins. Isoxazole-based compounds, such as NVP-AUY922, have been developed as potent HSP90 inhibitors, leading to the degradation of client proteins and subsequent tumor growth inhibition.[12][17]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of established anticancer drugs like vinca alkaloids.[12][13] This interference with the cytoskeleton induces G2/M phase cell cycle arrest and apoptosis.[15]

-

Induction of Apoptosis: A common endpoint for many isoxazole-based anticancer agents is the induction of programmed cell death, or apoptosis.[10][17] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[11][15]

-

Other Mechanisms: Additional anticancer mechanisms include the inhibition of enzymes like topoisomerase, aromatase, and secretory phospholipase A2 (sPLA2), as well as the induction of cellular differentiation.[10][13][17]

References

- 1. researchgate.net [researchgate.net]

- 2. ijpca.org [ijpca.org]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. espublisher.com [espublisher.com]

- 12. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Methyl-5-phenylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development, starting from the readily available reagent, ethyl acetoacetate. The synthesis involves a two-step process: the formation of the ethyl ester intermediate followed by its hydrolysis.

Overall Reaction Scheme

The synthesis proceeds through the formation of ethyl 3-methyl-5-phenylisoxazole-4-carboxylate, which is subsequently hydrolyzed to yield the final carboxylic acid product.

Step 1: Synthesis of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

This step can be achieved via the reaction of benzaldehyde oxime with ethyl acetoacetate in the presence of a suitable chlorinating agent like chloramine-T.[1][2]

Step 2: Hydrolysis of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong acid, such as aqueous sulfuric acid.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

This protocol is adapted from a similar synthesis of a substituted isoxazole.[1][2]

Materials:

-

Benzaldehyde oxime

-

Chloramine-T

-

Ethyl acetoacetate (freshly distilled)

-

Ethyl alcohol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve benzaldehyde oxime (1.0 g, 8.25 mmol) and freshly distilled ethyl acetoacetate (2.15 g, 16.5 mmol) in 20 mL of ethyl alcohol.

-

Cool the mixture to 10°C using an ice bath and begin stirring.

-

Slowly add chloramine-T (2.3 g, 8.25 mmol) to the stirred solution.

-

Continue stirring the reaction mixture at 10°C for approximately 6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid residue is the crude ethyl 3-methyl-5-phenylisoxazole-4-carboxylate.

-

Recrystallize the crude product from hot ethanol to obtain purified crystals of the title compound.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid product.[3][4]

Materials:

-

Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate

-

60% aqueous Sulfuric Acid (H₂SO₄)

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Ice

-

Buchner funnel and filter paper

Procedure:

-

Place the crude or purified ethyl 3-methyl-5-phenylisoxazole-4-carboxylate from the previous step into a round-bottom flask.

-

Add a sufficient volume of 60% aqueous sulfuric acid to the flask.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for approximately 3.5 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture over crushed ice in a beaker to precipitate the product.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any remaining acid.

-

Dry the solid product to obtain this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate | C₁₃H₁₃NO₃ | 231.25[5] | Solid | ~75-85 | Not reported |

| This compound | C₁₁H₉NO₃ | 203.19[6] | Solid | High | Not reported |

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Simplified reaction mechanism for the two-step synthesis.

References

- 1. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C13H13NO3 | CID 70838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Methyl-5-phenylisoxazole-4-carboxylic acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-phenylisoxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The isoxazole scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antibacterial, and anticancer properties. The presence of a carboxylic acid group at the 4-position, flanked by a methyl and a phenyl group at the 3- and 5-positions respectively, provides a versatile handle for synthetic modifications. This allows for the construction of diverse molecular architectures, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

The strategic placement of the reactive carboxylic acid moiety allows for a variety of chemical transformations, most notably the formation of amides, esters, and acyl chlorides. These derivatives serve as key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, isoxazole-containing drugs like Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD), highlight the pharmaceutical relevance of this structural motif.

Key Applications

-

Synthesis of Bioactive Amides: The carboxylic acid can be readily converted to amides by coupling with a wide range of primary and secondary amines. This is a common strategy in drug discovery to explore structure-activity relationships (SAR) by introducing diverse substituents.

-

Formation of Ester Derivatives: Esterification of the carboxylic acid provides another avenue for creating derivatives with modified physicochemical properties, such as solubility and bioavailability.

-

Precursor for Acyl Chlorides: Conversion to the highly reactive acyl chloride opens up a plethora of synthetic possibilities, allowing for reactions with weak nucleophiles. This intermediate is pivotal in the synthesis of various compounds where direct condensation with the carboxylic acid is inefficient.

-

Building Block for Heterocyclic Scaffolds: The isoxazole ring itself can participate in or direct further chemical transformations, leading to the synthesis of more complex fused heterocyclic systems.

Quantitative Data Summary

The following table summarizes key quantitative data for reactions involving this compound and related isoxazole derivatives.

| Reaction | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |

| Acyl Chloride Synthesis | 3-Phenyl-5-methyl-4-isoxazolecarboxylic acid | Bis(trichloromethyl)carbonate, N,N-dimethylformamide | Chlorobenzene | 130°C | 2 - 5 hours | 93.6% - 95.1% | 99.5% - 99.8% | [1] |

| Amide Synthesis (Leflunomide) | 5-Methylisoxazole-4-carbonyl chloride | 4-Trifluoromethylaniline, Triethylamine | Toluene | 0°C to RT | Overnight | High | 99.8% - 100% | [2][3] |

| Ester Hydrolysis | Methyl 3-methyl-5-isoxazolecarboxylate | Sodium hydroxide, Hydrochloric acid | THF/Methanol/Water | Room Temp. | 18 - 20 hours | 90% | - | [4] |

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-5-phenylisoxazole-4-carbonyl chloride

This protocol is adapted from a patented procedure for a structurally analogous compound and provides a general method for the synthesis of the acyl chloride, a key reactive intermediate.[1]

Materials:

-

This compound

-

Bis(trichloromethyl)carbonate (Triphosgene)

-

N,N-Dimethylformamide (DMF)

-

Chlorobenzene

-

Four-necked round-bottom flask

-

Thermometer

-

Reflux condenser

-

Mechanical stirrer

-

Dropping funnel

Procedure:

-

Reaction Setup: In a 500 mL four-necked flask equipped with a thermometer, a reflux condenser, and a mechanical stirrer, add 100 mL of chlorobenzene and 22 g of this compound.

-

Initiation: Begin stirring the mixture. Add a catalytic amount of N,N-dimethylformamide.

-

Addition of Reagent: In a separate flask, dissolve bis(trichloromethyl)carbonate in chlorobenzene. Add this solution dropwise to the reaction mixture at room temperature over a period of 30 minutes. The molar ratio of this compound to bis(trichloromethyl)carbonate should be approximately 1:0.34.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 130°C and maintain a steady reflux for 5 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-